Methyl 3,5-dibromo-2-methoxybenzoate

Physicochemical characterization Solid-state properties Formulation compatibility

Methyl 3,5-dibromo-2-methoxybenzoate (CAS 15790-59-7) is a brominated aromatic ester with the molecular formula C₉H₈Br₂O₃ and a molecular weight of 323.97 g/mol. It features two bromine atoms at the 3- and 5-positions and a methoxy substituent at the 2-position of the benzoate ring, forming a 3,5-dibromo-2-anisic acid methyl ester scaffold (synonym: Rarechem AL BF.

Molecular Formula C9H8Br2O3
Molecular Weight 323.97 g/mol
CAS No. 15790-59-7
Cat. No. B099424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dibromo-2-methoxybenzoate
CAS15790-59-7
Molecular FormulaC9H8Br2O3
Molecular Weight323.97 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)Br)C(=O)OC
InChIInChI=1S/C9H8Br2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3
InChIKeySVSGXLZYOXVPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-Dibromo-2-methoxybenzoate (CAS 15790-59-7): A Dual-Brominated Ortho-Methoxy Ester Building Block for Cross-Coupling-Driven Synthesis


Methyl 3,5-dibromo-2-methoxybenzoate (CAS 15790-59-7) is a brominated aromatic ester with the molecular formula C₉H₈Br₂O₃ and a molecular weight of 323.97 g/mol [1]. It features two bromine atoms at the 3- and 5-positions and a methoxy substituent at the 2-position of the benzoate ring, forming a 3,5-dibromo-2-anisic acid methyl ester scaffold (synonym: Rarechem AL BF 0876) . Its computed LogP of approximately 3.01–3.36 indicates moderate lipophilicity, and the compound is supplied as a crystalline solid with a melting point of 53–54 °C [1]. The dual aryl bromide handles enable sequential palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig), while the ortho-methoxy group provides both electronic activation and a steric directing element—a combination that distinguishes it from simpler dibromobenzoate analogs lacking the 2-methoxy substituent [2].

Why Methyl 3,5-Dibromo-2-methoxybenzoate Cannot Be Replaced by Methyl 3,5-Dibromobenzoate or Other Close Analogs in Synthetic Sequences


The 2-methoxy substituent in Methyl 3,5-dibromo-2-methoxybenzoate is not a passive structural feature; it fundamentally alters the electronic character, steric environment, and physicochemical profile compared to analogs lacking this group. Removing the methoxy (as in Methyl 3,5-dibromobenzoate, CAS 51329-15-8) shifts the LogP upward by ~0.5 units, raises the melting point from 53–54 °C to 64–65 °C, and eliminates a hydrogen-bond acceptor site—changes that impact solubility, chromatographic behavior, and downstream reactive compatibility [1][2]. Conversely, replacing the methoxy with a free hydroxyl (Methyl 3,5-dibromo-2-hydroxybenzoate, CAS 21702-79-4) introduces a hydrogen-bond donor that dramatically raises the melting point to 146–156 °C and alters both solubility and cross-coupling compatibility due to potential catalyst poisoning by the acidic phenol . The methoxy group also serves as a directing group for electrophilic aromatic substitution and can itself participate in dealkoxylative cross-coupling reactions, making the 2-methoxy-3,5-dibromo substitution pattern a synthetically non-interchangeable motif [3].

Quantitative Differentiation Evidence for Methyl 3,5-Dibromo-2-methoxybenzoate Against Closest Analogs


Melting Point Depression: 53–54 °C vs. 64–65 °C for Methyl 3,5-Dibromobenzoate – Easier Handling and Solution Processing

Methyl 3,5-dibromo-2-methoxybenzoate exhibits a melting point of 53–54 °C, which is 10–12 °C lower than that of Methyl 3,5-dibromobenzoate (MP 64–65 °C), the closest non-methoxylated analog [1][2]. This lower melting point, attributable to the disruption of crystal packing by the ortho-methoxy group, facilitates easier dissolution in organic solvents at ambient temperature and reduces the energy input required for melt-based processing. For procurement decisions, this translates to more convenient handling in parallel synthesis workflows where rapid solubilization without heating is advantageous.

Physicochemical characterization Solid-state properties Formulation compatibility

Melting Point Differential of ~93–103 °C vs. Methyl 3,5-Dibromo-2-hydroxybenzoate: Avoiding Phenolic Hydrogen-Bond Donor Interference

Compared with Methyl 3,5-dibromo-2-hydroxybenzoate (CAS 21702-79-4, MP 146–156 °C), the target compound's melting point is dramatically lower by approximately 93–103 °C [1]. This massive difference reflects the replacement of a hydrogen-bond-donating phenolic –OH with a methyl-capped –OCH₃ group. Beyond thermal properties, the absence of an acidic proton in the target compound eliminates the risk of palladium catalyst deactivation via phenoxide formation during Suzuki–Miyaura or Buchwald–Hartwig couplings—a known limitation when employing unprotected 2-hydroxybenzoate scaffolds in cross-coupling reactions.

Cross-coupling compatibility Catalyst poisoning Hydrogen-bond donor

LogP Tuning: Intermediate Lipophilicity (LogP ~3.0–3.36) Between Non-Methoxylated (LogP ~3.5) and Hydroxy (LogP ~2.7) Analogs

The target compound's computed LogP values span 3.01 (yybyy.com) to 3.36 (Fluorochem), situating it between the more lipophilic Methyl 3,5-dibromobenzoate (LogP ~3.51–3.6) and the less lipophilic Methyl 3,5-dibromo-2-hydroxybenzoate (LogP ~2.70) [1]. This intermediate lipophilicity arises from the methoxy group's balanced contribution: it adds modest polarity versus the unsubstituted analog while avoiding the strong hydrogen-bonding polarity of the free phenol. In the context of fragment-based drug discovery or library design, this LogP position may align better with the preferred lipophilicity range (LogP 1–3) for lead-like compounds than the higher-LogP non-methoxylated dibromobenzoate scaffold.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Density Reduction vs. 2-Hydroxy Analog: 1.763 g/cm³ vs. 1.96 g/cm³ – Favorable for Milligram-Scale Weighing Accuracy

The predicted density of Methyl 3,5-dibromo-2-methoxybenzoate is 1.763 g/cm³, which is approximately 10% lower than that of Methyl 3,5-dibromo-2-hydroxybenzoate (1.96 g/cm³) and also lower than Methyl 3,5-dibromobenzoate (1.84 g/cm³) [1][2]. While all three are crystalline solids, the lower density of the target compound means that for a given mass, the powder occupies a slightly larger volume, which can improve the precision of milligram-scale weighing on analytical balances—a practical consideration in high-throughput parallel synthesis where sub-milligram accuracy is critical.

Laboratory handling Weighing accuracy Solid dispensing

Natural Product Validation: The Acid Form Has Been Isolated from the Marine Sponge Didiscus sp. – A Structural Precedent Lacking for Simpler Dibromobenzoate Analogs

The corresponding carboxylic acid, 3,5-dibromo-2-methoxybenzoic acid, has been isolated and structurally characterized from the sea sponge Didiscus sp., with its structure confirmed by X-ray diffraction analysis and comparison with an authentic synthetic sample prepared from salicylaldehyde [1]. This natural product precedent provides external validation of the 3,5-dibromo-2-methoxy substitution pattern as a biologically relevant scaffold occurring in nature. In contrast, no equivalent natural product isolation has been reported for the simpler Methyl 3,5-dibromobenzoate scaffold. While the target compound is the methyl ester rather than the free acid, the core aromatic substitution pattern is identical, and the ester can be readily hydrolyzed to access the natural product form.

Marine natural products Structural precedent Bioactive scaffold

Dual Bromine Handles Enable Sequential Cross-Coupling: A Versatility Advantage Over Mono-Bromo Analog Methyl 3-Bromo-2-methoxybenzoate

Methyl 3,5-dibromo-2-methoxybenzoate possesses two aryl bromide sites at the 3- and 5-positions, enabling sequential orthogonal cross-coupling reactions for the generation of differentially substituted biaryl products. In contrast, Methyl 3-bromo-2-methoxybenzoate (CAS 260806-90-4) bears only a single bromine substituent, limiting derivatization to one coupling event [1]. The dibromo scaffold thus supports a 'couple–functionalize–couple' strategy where the first Suzuki–Miyaura reaction can install one aryl/heteroaryl group, followed by a second coupling with a different partner to generate asymmetrically substituted terphenyl-like architectures. This divergent synthetic capability is not achievable with the mono-bromo analog without additional halogenation steps.

Sequential cross-coupling Divergent synthesis Library generation Suzuki–Miyaura

Optimal Application Scenarios for Methyl 3,5-Dibromo-2-methoxybenzoate Based on Quantitative Differentiation Evidence


Divergent Library Synthesis via Sequential Suzuki–Miyaura Coupling at the 3- and 5-Positions

The dual aryl bromide handles of Methyl 3,5-dibromo-2-methoxybenzoate enable sequential cross-coupling with two different boronic acid/ester partners to generate asymmetrically substituted biaryl libraries. This 'diversity-oriented synthesis' approach exploits the reactivity differential between the two bromine positions (potentially tunable by the ortho-methoxy directing effect) to achieve regioselective coupling. Procurement teams supporting medicinal chemistry groups should prioritize this scaffold over mono-bromo analogs (e.g., Methyl 3-bromo-2-methoxybenzoate) when the synthetic route requires more than one point of diversification [1]. The methoxy-protected form avoids the protection/deprotection steps required when using the 2-hydroxy analog, reducing the synthetic step count by at least one operation .

Synthesis of Marine Natural Product-Inspired Compound Collections

Given that the acid form (3,5-dibromo-2-methoxybenzoic acid) has been isolated from the marine sponge Didiscus sp. and structurally authenticated by X-ray crystallography [2], the methyl ester serves as a convenient, shelf-stable entry point for generating natural product-inspired libraries. Researchers engaged in marine natural product medicinal chemistry can purchase the methyl ester and perform direct amide coupling or ester hydrolysis followed by diversification, bypassing the need for total synthesis of the core scaffold. The ready commercial availability of the compound at ≥97% purity (with batch-specific COA, HPLC, and NMR data from suppliers such as Fluorochem and Aromsyn) further supports reproducible library production .

Fragment-Based Drug Discovery Requiring Moderately Lipophilic Brominated Aromatic Fragments

With a computed LogP of ~3.0–3.36, Methyl 3,5-dibromo-2-methoxybenzoate occupies a lipophilicity window that is closer to lead-like chemical space (LogP ≤3) than the more lipophilic non-methoxylated analog Methyl 3,5-dibromobenzoate (LogP ~3.5–3.6) . For fragment-based screening programs that prioritize fragments with balanced physicochemical properties, the target compound's intermediate LogP—combined with its low molecular weight (324 Da) and two synthetic handles—makes it a structurally informative fragment for assessing binding interactions via the bromine atoms (potential halogen bonding) and the methoxy/methyl ester moieties (hydrogen-bond acceptance). Procurement for fragment library assembly should favor this compound over the non-methoxylated dibromobenzoate when lipophilicity control is a design criterion.

Automated High-Throughput Parallel Synthesis Where Solid-Handling Properties Matter

The melting point of 53–54 °C, combined with a moderate density of 1.763 g/cm³, makes the target compound easier to handle in automated solid-dispensing workflows compared to the 2-hydroxy analog (MP 146–156 °C, density 1.96 g/cm³) [3]. The lower melting point facilitates dissolution in common organic solvents (e.g., DMSO, DMF, THF) at ambient temperature without heating, which is critical for maintaining the integrity of pre-dispensed reagent plates in automated synthesis. The absence of a free phenolic proton also eliminates the risk of acid–base incompatibility with basic reaction components. For laboratories operating robotic synthesis platforms, these handling advantages translate directly to higher workflow reliability and reduced downtime from clogged or precipitated reagent lines.

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